molecular formula C41H65N7O8S2 B12750873 Einecs 282-118-4 CAS No. 84100-38-9

Einecs 282-118-4

Cat. No.: B12750873
CAS No.: 84100-38-9
M. Wt: 848.1 g/mol
InChI Key: ZWHKHVSRKYPVHM-NKDDPAPKSA-N
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Description

Einecs 282-118-4 (CAS Number 84100-38-9) is an organic compound with the molecular formula C 41 H 65 N 7 O 8 S 2 and a molecular weight of 848.1 g/mol . The chemical structure features functional groups that are of significant interest in pharmaceutical and biochemical research, particularly for investigating covalent binding mechanisms with biomolecules . Metal-based drugs and research compounds that operate through covalent binding to biological targets, such as DNA or enzymes, are a well-established class of chemical tools . The structure of this compound suggests potential as a candidate for studying these types of interactions, which can inhibit essential cellular functions and lead to outcomes like apoptosis . This product is labeled "For Research Use Only" (RUO) and is strictly intended for laboratory research purposes . RUO products are essential tools for scientific investigations, including fundamental research, drug discovery, and the development of new diagnostic assays . They are not intended for use in diagnostic or therapeutic procedures for humans or animals and are not for personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

84100-38-9

Molecular Formula

C41H65N7O8S2

Molecular Weight

848.1 g/mol

IUPAC Name

N,N-diethylethanamine;4-[5-methyl-4-[(E,3Z)-3-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]prop-1-enyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonic acid

InChI

InChI=1S/C23H20N4O8S2.3C6H15N/c1-14-20(22(28)26(24-14)16-6-10-18(11-7-16)36(30,31)32)4-3-5-21-15(2)25-27(23(21)29)17-8-12-19(13-9-17)37(33,34)35;3*1-4-7(5-2)6-3/h3-13,24H,1-2H3,(H,30,31,32)(H,33,34,35);3*4-6H2,1-3H3/b4-3+,21-5-;;;

InChI Key

ZWHKHVSRKYPVHM-NKDDPAPKSA-N

Isomeric SMILES

CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)/C=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)C=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 4-[4,5-dihydro-4-[3-[5-hydroxy-3-methyl-1-(4-sulphophenyl)-1H-pyrazol-4-yl]allylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid and its Derivatives

The synthesis of this complex molecule and its analogues involves sophisticated chemical strategies. Key among these are methods that build upon the foundational pyrazolone (B3327878) structure.

Azo Coupling and Subsequent Azomethine Formation Pathways

Azo coupling reactions are a cornerstone in the synthesis of many dyes and pigments, including those derived from pyrazolones. researchgate.net This process typically involves the reaction of a diazonium salt with a coupling component, which in this context would be a pyrazolone derivative. mdpi.comrsc.org The resulting azo compound can then undergo further transformations. The formation of an azomethine (or Schiff base) linkage is another critical step in building the allylidene bridge structure seen in the target molecule. researchgate.netacs.org This often entails the condensation of an amino group with a carbonyl compound. For instance, a synthetic route could involve the initial synthesis of an azo dye containing a pyrazolone moiety, followed by reactions to introduce the allylidene bridge and the second pyrazolone ring. researchgate.net

Synthesis Routes Employing Pyrazolone Moiety as a Core Building Block

The pyrazolone ring is a versatile and fundamental building block in the synthesis of a wide array of heterocyclic compounds. benthamdirect.comresearchgate.netprimachemicals.com Its synthesis often starts from the condensation of a β-ketoester with a hydrazine (B178648) derivative. mdpi.com Once the pyrazolone core is formed, it can be functionalized through various reactions. For the synthesis of the title compound, a key strategy involves the use of a pre-formed pyrazolone derivative, such as 1-(4-sulphophenyl)-3-methyl-5-pyrazolone, which already contains the sulfonate scaffold. bldpharm.com This intermediate can then be reacted with other building blocks to construct the rest of the molecule. The versatility of the pyrazolone ring allows for a range of synthetic manipulations, making it a preferred starting point for complex structures. benthamdirect.comresearchgate.netrsc.org

Electrochemical Approaches for Sulfonated Pyrazole (B372694) Derivative Synthesis

Recent advancements have introduced electrochemical methods as a green and efficient alternative for the synthesis of sulfonated pyrazole derivatives. researchgate.netthieme-connect.comthieme-connect.com These methods offer several advantages, including mild reaction conditions, the avoidance of harsh chemical oxidants, and good functional group tolerance. researchgate.netthieme-connect.comacs.orgnih.gov An electrochemical/iodide dual-catalyzed approach has been developed for the direct sulfonylation of pyrazolones using sodium sulfites, achieving high yields. researchgate.netthieme-connect.com This technique operates under external oxidant-free conditions and has demonstrated scalability, making it a promising route for industrial production. researchgate.netthieme-connect.comthieme-connect.com Another electrochemical strategy involves the cascade reaction of enaminones and sulfonyl hydrazides to produce polysubstituted sulfonated pyrazoles. acs.orgnih.gov

Investigation of Reaction Mechanisms and Kinetics in Compound Synthesis

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of complex molecules like Einecs 282-118-4. The formation of pyrazoline derivatives from chalcones and thiosemicarbazide (B42300) has been shown to follow first-order kinetics. researchgate.net The rate of these reactions is influenced by the electronic nature of the substituents on the reactants. researchgate.net For pyrazolone-based dyes, the synthesis often involves an isomerization between enol and keto forms, a process that can be influenced by factors such as light and heat. rsc.org The kinetics of such photochromic reactions have been studied and found to follow first-order kinetics. rsc.orgrsc.org In the context of alkali-clearable azo disperse dyes containing a fluorosulfonyl group, the hydrolysis of this group, which is analogous to the sulfonate group in the title compound, follows pseudo-first-order kinetics. nih.gov

Optimization of Synthetic Efficiency and Scalability of Production Protocols

Optimizing the efficiency and scalability of synthetic protocols is a key focus in chemical manufacturing. For pyrazolone-based compounds, this involves refining reaction conditions to maximize yield and minimize waste. The use of flow chemistry has emerged as a powerful tool for scaling up the synthesis of pyrazoles and related heterocycles. mdpi.com Flow chemistry offers better control over reaction parameters, improved safety, and can significantly reduce reaction times compared to traditional batch methods. mdpi.com For example, a flow synthesis of pyrazole-4-carboxylate derivatives has been established, demonstrating good to very good yields and excellent regioselectivity. mdpi.com Electrochemical methods also show great promise for scalability, with gram-scale synthesis of sulfonated pyrazoles being successfully demonstrated. researchgate.netthieme-connect.comacs.orgnih.gov Furthermore, the use of catalysts, such as amorphous carbon-supported sulfonic acid, can facilitate the synthesis of pyrazole-containing scaffolds at a gram-scale with good yields under mild conditions. rsc.org

Design and Synthesis of Novel Pyrazolone Derivatives Bearing Sulfonate Scaffolds

The development of novel pyrazolone derivatives containing sulfonate scaffolds is an active area of research, driven by the potential for new applications. frontiersin.orgfrontiersin.orgnih.gov The introduction of a sulfonate group can enhance the biological activity and physical properties of the molecule. thieme-connect.comthieme-connect.com Researchers have successfully synthesized novel pyrazolecarbamide derivatives with a sulfonate fragment and evaluated their biological activities. frontiersin.orgfrontiersin.orgnih.gov The synthesis of these new compounds often involves multi-step procedures starting from key intermediates like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. frontiersin.orgnih.gov Molecular hybridization, which combines active pharmacophores like pyrazole and sulfonamide into a single molecule, is another strategy being explored to develop new derivatives with enhanced properties. acs.org

Data Tables

Table 1: Key Intermediates in Pyrazolone Synthesis

Compound NameCAS NumberRole in Synthesis
1-(4-sulphophenyl)-3-methyl-5-pyrazolone89-36-1Core building block with pre-installed sulfonate group. bldpharm.com
3-Aminocrotononitrile1118-61-2Precursor for forming the pyrazole ring. rsc.org
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate49723-93-5Diazotization component for azo coupling reactions. mdpi.com
Phenylhydrazine100-63-0Common reagent for pyrazolone synthesis via condensation with β-ketoesters. rsc.org

Table 2: Synthetic Methodologies for Sulfonated Pyrazoles

MethodologyKey ReagentsAdvantagesReference
Electrochemical/I⁻ Dual-CatalysisPyrazolones, Sodium SulfitesExternal oxidant-free, good functional group tolerance, scalable. researchgate.netthieme-connect.comthieme-connect.com
Electrochemical Cascade ReactionEnaminones, Sulfonyl HydrazidesMetal-free, mild conditions, produces polysubstituted pyrazoles. acs.orgnih.gov
Azo CouplingDiazonium Salts, Pyrazolone DerivativesEstablished method for dye synthesis, versatile. researchgate.netmdpi.comrsc.org
Flow ChemistryVinylidene Keto Esters, Hydrazine DerivativesEnhanced control, improved safety, reduced reaction times, scalable. mdpi.com

Spectroscopic Characterization and Structural Elucidation Methodologies

Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation

Modern analytical chemistry employs a suite of spectroscopic methods to confirm the structure of organic compounds. These techniques probe different aspects of the molecule's interaction with electromagnetic radiation and energetic particles, collectively providing a detailed molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 3-(4-methoxyphenyl)cyclopentan-1-one is expected to show distinct signals corresponding to the different types of protons. The aromatic protons on the methoxyphenyl ring typically appear as two doublets in the downfield region (approx. δ 6.8-7.2 ppm). A singlet for the methoxy (B1213986) group (–OCH₃) protons would be observed further upfield (approx. δ 3.8 ppm). The aliphatic protons on the cyclopentanone (B42830) ring would produce complex multiplets in the range of δ 2.0-3.5 ppm due to spin-spin coupling.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) of the cyclopentanone ring is characteristically deshielded, appearing far downfield (approx. δ 215 ppm). mdpi.com The aromatic carbons would resonate in the δ 114-160 ppm region, with the carbon attached to the methoxy group being the most deshielded. The methoxy carbon itself typically gives a signal around δ 55-56 ppm. nih.gov The aliphatic carbons of the cyclopentanone ring would appear in the upfield region of the spectrum (approx. δ 25-45 ppm).

Table 1: Predicted NMR Spectroscopic Data for 3-(4-methoxyphenyl)cyclopentan-1-one

TypeNucleusPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic¹H~ 6.8 - 7.2Doublet, Doublet
Methoxy¹H~ 3.8Singlet
Aliphatic¹H~ 2.0 - 3.5Multiplets
Carbonyl¹³C~ 215-
Aromatic¹³C~ 114 - 160-
Methoxy¹³C~ 55 - 56-
Aliphatic¹³C~ 25 - 45-

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. perkinelmer.com For 3-(4-methoxyphenyl)cyclopentan-1-one, the FTIR spectrum would be dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretching vibration, typically found around 1710-1740 cm⁻¹. mdpi.commdpi.com Other significant peaks would include C-O stretching vibrations for the methoxy group's ether linkage (around 1250 cm⁻¹ and 1030 cm⁻¹), C=C stretching vibrations from the aromatic ring (approx. 1610 cm⁻¹ and 1510 cm⁻¹), and various C-H stretching vibrations for both aromatic and aliphatic protons (in the 2850-3100 cm⁻¹ range). researchgate.netnih.gov

Table 2: Characteristic FTIR Absorption Bands for 3-(4-methoxyphenyl)cyclopentan-1-one

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Ketone (C=O)Stretch~ 1710 - 1740Strong
Aromatic C=CStretch~ 1610, 1510Medium
Ether (Aromatic C-O)Asymmetric Stretch~ 1250Strong
Ether (Alkyl C-O)Symmetric Stretch~ 1030Medium
Aromatic C-HStretch~ 3000 - 3100Medium
Aliphatic C-HStretch~ 2850 - 2980Medium

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mu-varna.bg The structure of 3-(4-methoxyphenyl)cyclopentan-1-one contains two primary chromophores: the methoxy-substituted benzene (B151609) ring and the carbonyl group. These chromophores give rise to characteristic absorptions. A strong absorption band, typically above 250 nm, would be expected due to the π → π* transition of the aromatic system. A weaker absorption band at a longer wavelength (around 280-300 nm) would correspond to the n → π* transition of the non-bonding electrons on the carbonyl oxygen. researchgate.netnist.gov The exact position and intensity of these bands are influenced by the solvent used for the analysis.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. chemguide.co.uk When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the separation and identification of individual components in a mixture. impactfactor.org

For 3-(4-methoxyphenyl)cyclopentan-1-one (Molecular Formula: C₁₂H₁₄O₂, Molecular Weight: 190.24 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 190. nih.gov The fragmentation pattern provides structural clues. Key fragmentation pathways would likely include:

Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl group, a common fragmentation for ketones. libretexts.org

Loss of a methoxy radical (•OCH₃): Leading to a fragment ion at m/z 159.

Cleavage of the cyclopentanone ring: Resulting in various smaller charged fragments. docbrown.info The base peak, or the most abundant ion, often results from the formation of a particularly stable fragment, such as a resonance-stabilized acylium ion. chemguide.co.uk

Table 3: Predicted Mass Spectrometry Fragmentation for 3-(4-methoxyphenyl)cyclopentan-1-one

m/z ValueProposed Fragment Ion
190[M]⁺ (Molecular Ion)
159[M - •OCH₃]⁺
134[CH₃O-C₆H₄-CH=CH₂]⁺ (Tropylium-type ion)
121[CH₃O-C₆H₄-C≡O]⁺ (Acylium ion)

Validation and Refinement of Analytical Methods for Compound Identification and Quantification

Once a compound's structure is confirmed, robust analytical methods must be developed and validated for its accurate quantification in various samples. impactfactor.org Techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose. srce.hroup.com

Method validation is a critical process that ensures the analytical procedure is suitable for its intended purpose. nih.gov Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is typically assessed by analyzing a series of standards and evaluating the correlation coefficient (R²) of the calibration curve.

Accuracy: The closeness of the measured value to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. brieflands.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is evaluated at different levels (intra-day, inter-day). nih.govrsc.org

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. oup.com

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rsc.org

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. srce.hr

For 3-(4-methoxyphenyl)cyclopentan-1-one, a reversed-phase HPLC method with UV detection at a wavelength corresponding to its absorption maximum would be a suitable quantitative approach. nih.gov Alternatively, a GC-MS method could provide high selectivity and sensitivity, monitoring specific fragment ions for quantification. brieflands.com The development and validation of such methods are essential for quality control and research applications involving this compound. researchgate.netnih.gov

Advanced Mechanistic Studies and Intramolecular Dynamics

Tautomeric Equilibria in the 4-[4,5-dihydro-4-[3-[5-hydroxy-3-methyl-1-(4-sulphophenyl)-1H-pyrazol-4-yl]allylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid System

The presence of pyrazole (B372694) rings and a hydroxyl group ortho to a potential azo linkage allows for the existence of azo-hydrazo tautomerism. This equilibrium is a critical feature, influencing the compound's color, stability, and chemical reactivity. The general equilibrium involves the migration of a proton between a hydroxyl oxygen and a nitrogen atom, leading to two distinct tautomeric forms: the azo form and the hydrazone form.

The tautomeric equilibrium of molecules containing pyrazole and azo functionalities is known to be highly dependent on the physical state of the compound. encyclopedia.pub

Solid State: In the solid state, the predominant tautomer is often determined by the crystal packing forces and the formation of intermolecular hydrogen bonds. X-ray crystallography studies on related pyrazole compounds reveal that self-association into dimers, trimers, or larger aggregates is common, which can stabilize a particular tautomeric form. encyclopedia.pubfu-berlin.de For o-hydroxy azo dyes, the hydrazone form is frequently found to be more stable in the solid state. scirp.org

Solution: In solution, the equilibrium is dynamic, and the ratio of tautomers can be influenced by several factors, including the solvent, concentration, and temperature. fu-berlin.de The interconversion between tautomers typically involves an intermolecular proton exchange, as the energy barrier for an intramolecular proton transfer is significantly higher. encyclopedia.pub For many pyrazole derivatives, a tautomeric equilibrium exists in solution, with both forms present. nih.gov

Gas Phase: In the gas phase, intermolecular interactions are minimized. Theoretical studies on similar compounds suggest that the azo tautomer is often more stable in the gas phase. researchgate.net The equilibrium can involve interactions between molecules, even in the gas phase, facilitating the proton transfer necessary for tautomerization. encyclopedia.pub

The position of the azo-hydrazone equilibrium is not static but is subject to modulation by both external solvent effects and internal electronic effects from substituents. scirp.orgacs.org

Solvent Polarity: The polarity of the solvent plays a crucial role in determining which tautomer is favored. Generally, the hydrazone form is more polar than the azo form. Consequently, polar solvents tend to stabilize the hydrazone tautomer through dipole-dipole interactions or hydrogen bonding. researchgate.net Studies on analogous pyrazole systems show that polar protic solvents can form hydrogen bonds with the solute, favoring specific tautomers and influencing aggregation patterns. encyclopedia.pubnih.gov In nonpolar solvents, the less polar azo form may be more prevalent, or self-association of molecules can dictate the equilibrium. mdpi.com

Substituent Effects: The electronic nature of substituents on the aromatic rings significantly impacts the tautomeric balance.

Electron-withdrawing groups , such as the sulphophenyl groups present in this molecule, can influence the acidity of the proton involved in the tautomerism. These groups generally favor the hydrazone form. researchgate.net

The sulphonic acid (-SO₃H) group is particularly influential. Besides its electron-withdrawing nature, it enhances solubility in polar solvents and can participate in intramolecular hydrogen bonding, further stabilizing the hydrazone tautomer. researchgate.net The solvation energy associated with the sulfonic acid group is a primary determinant of tautomeric preference in solution. scirp.orgresearchgate.net

The following table summarizes the general influence of these factors on the azo-hydrazone equilibrium.

FactorInfluence on EquilibriumPredominant TautomerRationale
State SolidHydrazone (often)Crystal packing and intermolecular H-bonding. scirp.org
SolutionDependent on solventDynamic equilibrium between both forms. fu-berlin.de
Gas PhaseAzo (often)Based on intrinsic stability without solvent effects. researchgate.net
Solvent Polarity Increasing PolarityHydrazoneStabilization of the more polar tautomer. researchgate.net
Decreasing PolarityAzoFavoring the less polar tautomer. mdpi.com
Substituents Electron-withdrawing (e.g., -SO₃H)HydrazoneIncreased acidity of the phenolic proton and stabilization of the resulting structure. researchgate.net
Electron-donatingAzoDecreased acidity of the phenolic proton. researchgate.net

Isomerization Dynamics of the Azomethine (C=N) Linkage

While the specified molecule contains an allylidene bridge (C=C-C=C), its isomerization dynamics can be understood by analogy to the extensively studied syn-anti (or E/Z) isomerization of azomethine (C=N) and azo (N=N) linkages, which also involve restricted rotation around a double bond. longdom.org This isomerization is a photochromic or thermochromic process, leading to distinct isomers with different spatial arrangements and properties.

Two primary mechanisms are proposed for the isomerization around double bonds like the one in the allylidene bridge, analogous to azo dyes:

Rotation: This mechanism involves the rotation around the central double bond (e.g., the C=C bond in the allylidene bridge). This pathway typically proceeds through a transition state where the p-orbitals of the bond are twisted 90 degrees relative to each other. This mechanism is often favored in donor-acceptor substituted molecules and is sensitive to solvent polarity, as the transition state can have significant charge separation. longdom.org

Inversion: This mechanism involves a change in the hybridization of one of the atoms in the double bond from sp² to sp, leading to a linear transition state. For an azomethine or azo bond, this would involve one of the nitrogen atoms. The inversion mechanism is generally less sensitive to solvent polarity and steric effects compared to the rotational mechanism. oup.com

For donor-acceptor substituted systems, like the title compound, the rotational mechanism is often considered more likely, especially in polar solvents which can stabilize the polar transition state. longdom.org

The rate at which isomerization occurs and the position of the equilibrium between the isomers are governed by several interconnected factors. consensus.app

Temperature: Thermal isomerization rates are highly dependent on temperature. An increase in temperature provides the necessary activation energy to overcome the rotational barrier of the double bond, thus increasing the rate of conversion from the less stable isomer to the more stable one. consensus.app

Solvent: The solvent can significantly influence isomerization rates, particularly for a rotational mechanism.

Polarity: Polar solvents can stabilize a polar, zwitterionic-like transition state, thereby lowering the activation energy and accelerating the isomerization rate. longdom.org

Viscosity: In highly viscous media, the large-amplitude molecular motion required for rotation can be hindered, leading to a decrease in the isomerization rate. mdpi.com

Steric Hindrance: The size of the substituents attached to the double bond can affect the isomerization process.

Bulky substituents, such as the two pyrazole rings in the title compound, can cause steric strain in the planar ground state of an isomer, potentially lowering the energy barrier to rotation and accelerating isomerization. mdpi.com

Conversely, extreme molecular crowding in a confined environment can hinder the isomerization process by physically blocking the required torsional motion. nih.gov

The table below outlines the key factors that influence the isomerization dynamics.

FactorEffect on Isomerization RateMechanism of Influence
Temperature Increases with higher temperatureProvides activation energy to overcome the energy barrier. consensus.app
Solvent Polarity Increases in more polar solvents (for rotational mechanism)Stabilization of the polar transition state. longdom.org
Solvent Viscosity Decreases in more viscous solventsPhysical impediment to the required molecular motion. mdpi.com
Steric Hindrance Can increase or decrease rateDestabilization of the ground state may lower the barrier, while confinement can block the transition. mdpi.comnih.gov

Photophysical and Photochemical Properties

Electronic Absorption and Emission Characteristics

The electronic absorption and emission properties of 2,2':6',2''-terpyridine and its derivatives are fundamental to their application in various light-driven technologies. These properties are dictated by the electronic transitions that occur upon absorption of light.

The absorption spectrum of 2,2':6',2''-terpyridine (tpy) and its metal complexes is characterized by broad and intense bands. In the ultraviolet region, strong absorptions are attributed to intra-ligand π→π* transitions within the terpyridine framework. nih.gov When coordinated with a metal center, such as ruthenium(II), new, prominent absorption bands appear in the visible region. mdpi.com These are typically assigned to metal-to-ligand charge-transfer (MLCT) transitions, where an electron moves from a metal-based orbital to a ligand-based π* orbital. mdpi.com

These MLCT bands are notably broad and intense, with high molar extinction coefficients (ε), often in the range of 10³ to 10⁴ M⁻¹cm⁻¹. mdpi.com For instance, a homoleptic Ru(II) complex featuring a terpyridine ligand with a trans-2-methyl-2-butenoic acid functionality exhibits a maximum molar extinction coefficient of 10,400 M⁻¹cm⁻¹ at 479 nm. nih.gov The attachment of various substituents to the terpyridine core can significantly influence the energy and intensity of these absorption bands. For example, coupling with oligothienylene-ethynylene dendrons leads to broad absorption spectra covering 250 to 600 nm with high molar extinction coefficients. d-nb.info

Molar Extinction Coefficients of Selected Terpyridine Complexes
Complexλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference
[Ru(L1)₂(PF₆)₂]¹47910,400 nih.gov
Ruthenium(II) polypyridyl complexes480-600~9,450 mdpi.com
[Ru(tpy-th)₂]²⁺ ²499~26,000 d-nb.info

¹ L1 = 4′-(trans-2-methyl-2-butenoic acid)-terpyridyl ² tpy-th = terpyridine with a 2-thienyl group

Unsubstituted 2,2':6',2''-terpyridine itself exhibits a low fluorescence quantum yield. nih.gov However, significant emission can be achieved by introducing conjugated moieties, particularly at the 4'-position. nih.gov For example, several 4'-phenyl-substituted terpyridines have been shown to be effective fluorescent compounds, with one derivative displaying a quantum yield as high as 0.64 in cyclohexane. rsc.org The introduction of different substituents can tune the fluorescence properties, with electron-donating groups often causing a large red shift in the fluorescence. rsc.org

The fluorescence quantum yield of terpyridine derivatives is strongly dependent on the molecular structure. researchgate.net For instance, substituting the 4'-position with a 4'-azulenyl group results in a medium fluorescence quantum yield of 0.14, which can be increased to 0.64 by adding methyl groups to the azulenyl ring. nih.gov

The emission properties of terpyridine metal complexes are often temperature-dependent. For ruthenium(II) and osmium(II) bis(terpyridine) complexes, the luminescence yield and lifetime of the metal-to-ligand charge-transfer (MLCT) triplet state increase as the temperature decreases. nih.govnih.gov This behavior is typically explained by a model where the lowest-energy emissive triplet state is in thermal equilibrium with higher-energy, non-emissive triplet states. nih.govrsc.org As the temperature is lowered, thermal population of the non-emissive states is reduced, leading to an increase in radiative decay from the lowest triplet state. rsc.org

Fluorescence Quantum Yields of Selected 4'-Substituted Terpyridines
CompoundSolventFluorescence Quantum Yield (Φf)Reference
4'-phenyl-2,2':6',2''-terpyridineCyclohexane0.64 rsc.org
4'-azulenyl-2,2':6',2''-terpyridineNot specified0.14 nih.gov
4'-(trimethyl-azulenyl)-2,2':6',2''-terpyridineNot specified0.64 nih.gov
Iridium(III) terpyridine complexesSolution1.27% - 5.30% mdpi.com

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a notable feature of some terpyridine derivatives. This behavior is particularly pronounced in derivatives where an intramolecular charge transfer (ICT) process can occur upon excitation. rsc.org For example, 4'-(p-aminophenyl)-2,2':6',2''-terpyridine exhibits dual fluorescence in polar solvents, attributed to a locally excited state and an ICT state. researchgate.net

In certain phenyl-substituted terpyridines with electron-donating groups, the fluorescence maxima show a large, solvent-dependent shift of over 130 nm. rsc.org This significant solvatochromism is indicative of a large change in the dipole moment between the ground and excited states, confirming the ICT nature of the transition. rsc.org The structure of the molecule, particularly the presence of electron-donating and electron-accepting moieties that facilitate charge separation, is key to observing this phenomenon. The emission color of some zinc-terpyridine complexes can also be altered by the permeation of solvent vapors, a phenomenon known as vapochromism. researchgate.net

Excited State Dynamics and Energy Deactivation Pathways

The fate of the excited state of 2,2':6',2''-terpyridine and its complexes following light absorption is governed by a series of dynamic processes that determine the efficiency of light emission and photochemical reactions.

For many transition metal complexes of 2,2':6',2''-terpyridine, particularly those of ruthenium(II) and osmium(II), the lowest energy excited state is a triplet metal-to-ligand charge-transfer (³MLCT) state. nih.govnih.govrsc.org The lifetime of this triplet state is a critical parameter that influences the complex's photochemical and photophysical behavior.

The lifetime of the ³MLCT state can vary significantly. For a binuclear ruthenium(II) bis(terpyridine) complex, a lifetime of 60 ns was observed in a deoxygenated solution at room temperature. nih.gov The lifetimes of these triplet states are highly sensitive to temperature. As temperature increases, non-radiative decay pathways become more accessible, leading to a marked decrease in the triplet lifetime. rsc.org This is often due to thermal activation to populate higher-lying excited states, such as a metal-centered (MC) triplet state, which provides an efficient non-radiative deactivation channel. nih.govrsc.org For ruthenium(II) bis(2,2':6',2''-terpyridine), the barrier to reach this deactivating MC state from the lowest MLCT triplet is reported to be 1,700 cm⁻¹. rsc.org

Terpyridine complexes, particularly those of ruthenium(II), can act as photosensitizers for the generation of singlet oxygen (¹O₂). nih.gov This process occurs when the excited triplet state of the complex transfers its energy to ground-state molecular oxygen (³O₂), a triplet species. The efficiency of this process is dependent on the properties of the sensitizer's triplet state.

The quenching of the excited triplet state by molecular oxygen can proceed through two main mechanisms: physical quenching and chemical quenching. bmrat.org In physical quenching, the sensitizer (B1316253) returns to its ground state, and ground-state oxygen is excited to singlet oxygen. This can occur via energy transfer or through a charge-transfer intermediate. nih.govbmrat.org A study on various ruthenium(II) complexes, including one with a terpyridine ligand, found that the quenching of their ³MLCT states by oxygen occurs with rate constants in the range of (2.55 to 7.01) x 10⁹ M⁻¹s⁻¹ in H₂O. nih.gov The efficiency of singlet oxygen production from this quenching process was found to be in the range of 0.29–0.52 in D₂O. nih.gov

Photostability Studies and Mechanisms of Light-Induced Degradation

The chemical compound 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol, also known by its Einecs number 282-118-4 and as the UV absorber UV-328, is intentionally designed for high photostability to protect various materials from the damaging effects of ultraviolet radiation. Its primary function is to absorb harmful UV light and dissipate the energy in a non-destructive manner, thus prolonging the life of the products it is incorporated into, such as plastics and coatings. Consequently, it exhibits significant resistance to degradation under natural environmental conditions.

Despite its inherent stability, research has begun to elucidate the mechanisms through which UV-328 can undergo photodegradation, particularly in environmental contexts where other substances can influence the process. While direct photolysis of UV-328 is generally inefficient due to its intrinsic energy-dissipating pathways, indirect photodegradation mechanisms have been identified as significant routes for its transformation.

Recent studies have highlighted the crucial role of natural organic matter, both dissolved (DOM) and particulate (POM), in mediating the photodegradation of UV-328 under simulated solar irradiation. The primary drivers behind this enhanced degradation are photosensitizing effects produced by these organic materials when they absorb photons.

Detailed Research Findings

Research published in 2025 has provided significant insights into the photodegradation of UV-328 in the presence of DOM from various sources. The key findings from this research indicate that excited triplet DOM (³DOM*) is the principal factor responsible for the enhanced photodegradation of UV-328. This occurs through a process where the excited state of DOM transfers energy to the UV-328 molecule, leading to its eventual breakdown.

The characteristics of the DOM have been shown to influence the rate of degradation. Specifically, high molecular weight DOM, and particularly autochthonous DOM produced within marine environments, was found to photodegrade UV-328 more rapidly. The photodegradation process is not limited to the aqueous phase; it also occurs when UV-328 is associated with suspended particulate matter (SPM). The presence of DOM, along with inorganic ions and organic acids in the surrounding water, can create a positive feedback effect, further promoting the degradation of UV-328 on these particles.

The degradation of UV-328 results in the formation of various transformation products. Advanced analytical techniques, such as ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS), coupled with density functional theory (DFT) calculations, have been employed to identify these products and elucidate the degradation pathways. The proposed degradation mechanisms involve alterations to both the benzotriazole (B28993) and the phenolic rings of the molecule.

Simulated degradation mechanisms for phenolic benzotriazoles in general suggest potential pathways including the degradation of the benzotriazole moiety, the degradation of the alkyl side chains, and the cleavage of the phenolic ring.

The following interactive table summarizes the key factors influencing the photodegradation of UV-328 based on recent research findings.

Influencing FactorEffect on PhotodegradationPrimary Mechanism
Dissolved Organic Matter (DOM) Enhances degradationPhotosensitization by excited triplet DOM (³DOM)
Particulate Organic Matter (POM) Site for degradation, influenced by surrounding water chemistryAdsorption and subsequent photosensitized degradation
High Molecular Weight DOM More rapid degradationMore efficient energy transfer from ³DOM
Autochthonous DOM (marine) More rapid degradationSpecific chromophoric structures enhancing photosensitization
Inorganic Ions and Organic Acids Can contribute to a positive feedback effect on SPMAlteration of surface chemistry and reactivity

It is important to note that while these studies provide a foundational understanding of the light-induced degradation of UV-328, the field is still evolving. The inherent photostability of this compound means that its degradation in the environment is a slow process, and its persistence is a subject of ongoing research and regulatory interest.

An examination of the environmental behavior and degradation of the chemical compound Einecs 282-118-4, also known as Benzenamine, 4-(1,1,3,3-tetramethylbutyl)-N-[4-(1,1,3,3-tetramethylbutyl)phenyl]-, reveals its interactions and persistence within various environmental compartments. europa.eunih.govnih.gov This substance belongs to the group of substituted diphenylamines (SDPAs), which are primarily used as antioxidants in industrial applications. oecd.orgcanada.ca

Environmental Behavior and Degradation Studies

The environmental fate of Benzenamine, 4-(1,1,3,3-tetramethylbutyl)-N-[4-(1,1,3,3-tetramethylbutyl)phenyl]- is determined by a combination of its resistance to breakdown and its movement through air, water, and soil.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. These methods are crucial for understanding the behavior of the epoxidized fatty acid methyl esters that constitute the substance.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometries and relative energies of different molecular conformations. For the epoxidized methyl esters of C16-18 fatty acids, DFT calculations, often using functionals like B3LYP, can elucidate the most stable three-dimensional arrangements of atoms. researchgate.net

Table 1: Representative DFT-Calculated Energetic Properties of an Epoxidized Fatty Acid Methyl Ester Component Note: The following data is illustrative and based on typical findings from DFT studies on similar molecules. Specific values can vary based on the computational method and basis set used.

Property Calculated Value Unit
Total Energy -1075.45 Hartree
HOMO Energy -6.25 eV
LUMO Energy 1.52 eV

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their excited states. This is particularly useful for simulating spectroscopic properties, such as UV-Vis absorption spectra. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light. rsc.org

For epoxidized fatty acid methyl esters, TD-DFT calculations can help to understand how the presence of the oxirane ring and the long alkyl chain influence the electronic absorption characteristics of the molecule. These theoretical spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental results. researchgate.net

Computational methods are increasingly used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions can be a powerful tool in the structural elucidation of complex molecules. nih.gov For the components of "Fatty acids, C16-18 and C18-unsatd., Me esters, epoxidized," computational prediction of ¹H and ¹³C NMR chemical shifts can help to assign the signals observed in experimental spectra to specific atoms within the molecules. rsc.org This is particularly valuable for distinguishing between different isomers and for confirming the presence and location of the epoxy groups. Various computational approaches, from empirical methods to quantum mechanical calculations, can be employed for this purpose. nih.gov

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions. These methods provide insights into the conformational flexibility and intermolecular interactions of the epoxidized fatty acid methyl esters.

Force field-based simulations, such as molecular dynamics (MD), are a powerful tool for exploring the conformational landscape of flexible molecules like fatty acid methyl esters. researchgate.net These simulations use a set of empirical energy functions, known as a force field (e.g., OPLS-AA), to calculate the potential energy of a system of atoms. researchgate.net By simulating the movement of atoms over time, MD can reveal the preferred conformations of the epoxidized ester chains and the energy barriers between different conformations. This information is crucial for understanding the physical properties of the substance, such as its viscosity and phase behavior.

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of materials science, they can be used to model the adsorption of molecules onto surfaces. nih.govmdpi.com For epoxidized fatty acid methyl esters, Monte Carlo simulations could be employed to study their interaction with various solid surfaces. youtube.com This is relevant for applications where these compounds are used as lubricants or surface-active agents. The simulations can predict the preferred orientation of the molecules on the surface and the strength of the adsorption, providing insights into the formation of surface films and their properties. mdpi.com

Applications in Advanced Materials and Functional Systems

Integration into Dyeing Technologies

There is no information available to assess the dyeing performance of Einecs 282-118-4 on any textile substrates, including polyester (B1180765) fabrics.

Dyeing Performance on Textile Substrates (e.g., Polyester Fabrics)

No data could be retrieved regarding the application and performance of this compound in the dyeing of textile substrates.

Evaluation of Fastness Properties (Light, Washing, Perspiration, Sublimation, Rubbing)

Without any studies on its use as a dye, there are no corresponding fastness properties to report.

Colorimetric Analysis and Performance Metrics (CIELAB Coordinates, K/S Value)

No colorimetric data or performance metrics for this compound have been published.

Development as Colored Materials for Specific Applications (e.g., Light Color Paints in Varnishes Industry)

There is no literature to support the development or use of this compound as a colored material in paints, varnishes, or any other specific application.

Role as Corrosion Inhibitors in Diverse Media

No research has been found that investigates or suggests the use of this compound as a corrosion inhibitor in any medium.

Regulatory Science and Chemical Inventory Research

The Role of EINECS in Global Chemical Substance Classification

The European Inventory of Existing Commercial Chemical Substances (EINECS) serves as a foundational element in the systematic classification of chemical substances within the European Union and influences global regulatory practices. flashpointsrl.comchemsafetypro.com Established to catalog chemicals commercially available in the EU between January 1, 1971, and September 18, 1981, EINECS assigns a unique seven-digit number to each substance, facilitating a standardized identification system. flashpointsrl.comloa-reach.com This numerical classification is crucial for regulatory tracking, labeling, and ensuring the safe handling of chemicals. flashpointsrl.comeuropa.eu

EINECS, along with the European List of Notified Chemical Substances (ELINCS) and the No-longer Polymers (NLP) list, forms the basis of the EC Inventory. flashpointsrl.comnih.gov Substances listed in EINECS are considered "phase-in substances" under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, the comprehensive EU framework for chemical safety. flashpointsrl.comnih.gov The EC number, derived from these inventories, is a primary identifier used by the European Chemicals Agency (ECHA) and is mandatory on safety data sheets (SDS), ensuring clear communication of substance identity across the supply chain. loa-reach.comnih.gov This systematic approach to substance identification is a critical component of risk assessment and management, providing a clear and harmonized method for regulators and industry to track and manage chemical substances. europa.eu

Scientific Underpinnings of Substance Identification and Harmonized Classification for Regulatory Compliance

The unambiguous identification of a chemical substance is a prerequisite for regulatory compliance under frameworks like REACH. europa.eu The scientific basis for substance identification involves a detailed characterization of its chemical composition, including main constituents, impurities, and additives, along with their respective concentration ranges. europa.eu For well-defined substances, identification relies on the IUPAC name and other identifiers like the CAS number and, within the EU, the EC number. europa.eu

A critical distinction is made for substances of Unknown or Variable composition, Complex reaction products, or Biological materials (UVCBs). For these substances, information on the source and manufacturing process is also essential for identification, as a significant change in either could result in a different substance. europa.eumolaid.com This detailed approach to substance identity is fundamental because all regulatory obligations, from registration to hazard classification, are linked to the specific identity of the substance. europa.eu

Harmonized classification and labeling, such as that mandated by the CLP (Classification, Labelling and Packaging) Regulation in the EU, rely on this precise identification to ensure that the hazards of a substance are consistently communicated. nih.gov The scientific evaluation of a substance's intrinsic properties is the foundation for determining its potential to be, for example, Persistent, Bioaccumulative, and Toxic (PBT). This process requires robust scientific data and a clear methodology to ensure that substances of very high concern (SVHC) are correctly identified and managed. The entire regulatory framework is built upon the scientific principle that a substance must be clearly and consistently identified to assess its risks and ensure its safe use.

Methodological Challenges and Advancements in Persistence and Bioaccumulation Assessment

The assessment of a substance's persistence and bioaccumulation potential is a complex scientific endeavor fraught with methodological challenges. These assessments are crucial for identifying substances that could pose a long-term risk to the environment.

A significant challenge lies in the environmental relevance and variability of standard laboratory tests. Biodegradation tests, which form the basis of persistence assessments, can be highly variable due to factors like the microbial inoculum source, temperature, and the physical-chemical properties of the substance being tested. Difficult-to-test substances, such as those with low water solubility, present additional hurdles.

One of the most prominent debates within regulatory frameworks is the issue of temperature correction for biodegradation rates . europa.eu Historically, many standard tests were conducted at room temperature (e.g., 20-25°C). europa.eu However, regulatory bodies like ECHA now recommend testing at temperatures more representative of the European environment, such as 12°C. europa.eu This has led to the controversial practice of extrapolating data from older studies using the Arrhenius equation to "correct" for temperature differences. europa.eu Critics argue that this mathematical correction can lead to an overestimation of a substance's persistence, as it may not accurately reflect the complex behavior of microbial communities at different temperatures. europa.eu The activity and composition of the microbial inoculum can change significantly with temperature, a factor not accounted for in a simple equation. europa.eu

Advancements in the field aim to address these challenges. There is a move towards developing more environmentally relevant and reproducible test methods. This includes better characterization of microbial sources and considering factors like microbial adaptation. For bioaccumulation, there is a growing recognition that metrics beyond the traditional bioconcentration factor (BCF), such as the biomagnification factor (BMF) and trophic magnification factor (TMF), are needed to assess accumulation in both aquatic and air-breathing organisms. Furthermore, in vitro methods and quantitative structure-activity relationships (QSARs) are being developed and refined to provide faster and more resource-efficient screening of the vast number of chemicals in commerce. The ultimate goal is to create a more accurate and holistic weight-of-evidence approach for assessing persistence and bioaccumulation, moving beyond reliance on single, often variable, test results.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.